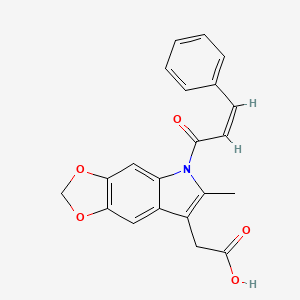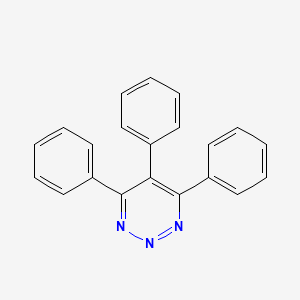
Triethoxy(pent-2-en-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(pent-2-en-1-yl)silane is an organosilicon compound with the molecular formula C11H24O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to form strong bonds with silica surfaces, making it valuable in materials science and surface chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethoxy(pent-2-en-1-yl)silane can be synthesized through the hydrosilylation of pent-2-en-1-yl with triethoxysilane. This reaction typically requires a catalyst, such as a platinum or rhodium complex, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalyst systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy(pent-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Platinum, rhodium, or nickel complexes are often used to facilitate reactions.
Major Products Formed
The major products formed from reactions involving this compound include silanols, siloxanes, and various substituted silanes. These products are valuable in materials science and surface modification applications .
Wissenschaftliche Forschungsanwendungen
Triethoxy(pent-2-en-1-yl)silane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and surface modification.
Biology: Employed in the functionalization of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential in drug delivery systems and medical device coatings.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of triethoxy(pent-2-en-1-yl)silane involves the formation of strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, followed by condensation reactions that link the silane to the surface. The molecular targets include hydroxyl groups on silica surfaces, and the pathways involve the formation of siloxane bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: A simpler silane with three ethoxy groups and a hydrogen atom attached to silicon.
Trimethoxysilane: Similar to triethoxysilane but with methoxy groups instead of ethoxy groups.
Vinyltriethoxysilane: Contains a vinyl group in place of the pent-2-en-1-yl group.
Uniqueness
Triethoxy(pent-2-en-1-yl)silane is unique due to its pent-2-en-1-yl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring surface modification and functionalization .
Eigenschaften
CAS-Nummer |
40962-01-4 |
|---|---|
Molekularformel |
C11H24O3Si |
Molekulargewicht |
232.39 g/mol |
IUPAC-Name |
triethoxy(pent-2-enyl)silane |
InChI |
InChI=1S/C11H24O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h9-10H,5-8,11H2,1-4H3 |
InChI-Schlüssel |
NKOASXOHUZFMGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


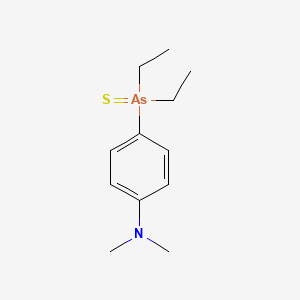
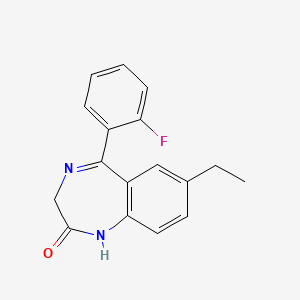
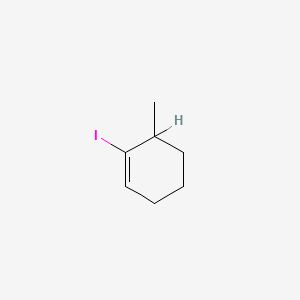


![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
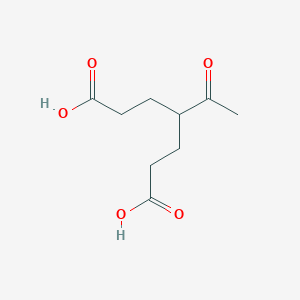
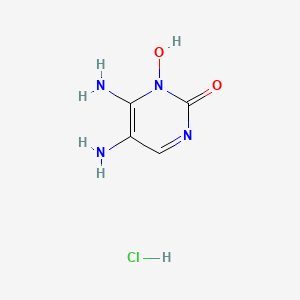
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)
